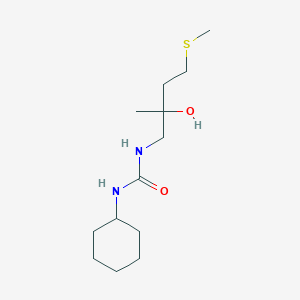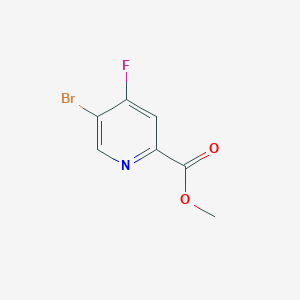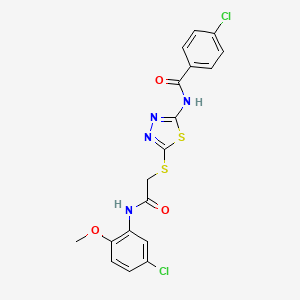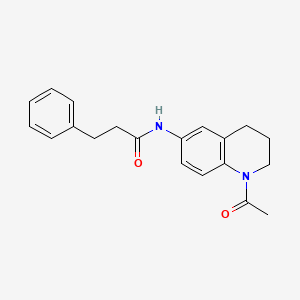
5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline: is a synthetic organic compound with the molecular formula C15H8ClFN2O3 . It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline typically involves the reaction of 5-chloro-8-hydroxyquinoline with 4-fluoro-2-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In biological and medical research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the quinoline ring system, along with the chloro, fluoro, and nitro substituents, contributes to its biological activity .
Industry: In the industrial sector, this compound is used in the development of new materials, including dyes and pigments. Its ability to undergo various chemical transformations makes it a valuable building block in material science .
作用機序
The mechanism of action of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes, further contributing to its antimicrobial and anticancer activities .
類似化合物との比較
5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline, known for its antimicrobial properties.
4-Fluoro-2-nitrophenol: Another precursor, used in various synthetic applications.
Fluoroquinolones: A class of antibiotics with a similar quinoline structure, known for their broad-spectrum antibacterial activity.
Uniqueness: this compound is unique due to its specific combination of chloro, fluoro, and nitro substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(17)8-12(13)19(20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTOOGBUCYDVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)
![2-{[1,1'-biphenyl]-4-amido}-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2651062.png)
![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)
![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)



![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)
![ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2651074.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2651075.png)

![4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2651080.png)
![2-(2-methoxyphenyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2651081.png)
